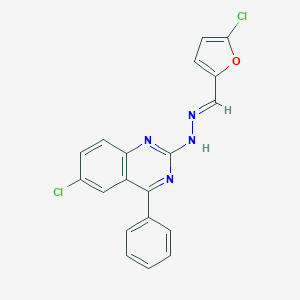
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chloro and furan groups adds to its chemical diversity, making it an interesting subject for research in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 6-chloro-4-phenylquinazoline-2,3-dione with 5-chlorofuran-2-carbaldehyde in the presence of a suitable base. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The quinazoline core is known for its biological activity, and modifications can lead to compounds with significant pharmacological properties.
Medicine
In medicinal chemistry, 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is explored for its potential as an anticancer or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of 5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of chloro and furan groups can enhance binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
6-chloroquinazoline: A derivative with a single chloro group.
4-phenylquinazoline: A derivative with a phenyl group.
Uniqueness
5-chloro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is unique due to the combination of chloro, furan, and hydrazone groups
Eigenschaften
Molekularformel |
C19H12Cl2N4O |
|---|---|
Molekulargewicht |
383.2g/mol |
IUPAC-Name |
6-chloro-N-[(E)-(5-chlorofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C19H12Cl2N4O/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)24-19(23-16)25-22-11-14-7-9-17(21)26-14/h1-11H,(H,23,24,25)/b22-11+ |
InChI-Schlüssel |
CHAALQARKBBWSV-SSDVNMTOSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)Cl |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)dodecanamide](/img/structure/B421575.png)
![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B421577.png)
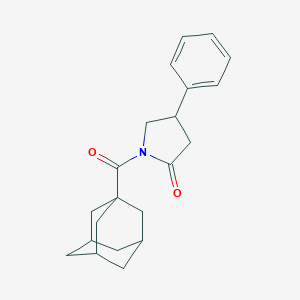
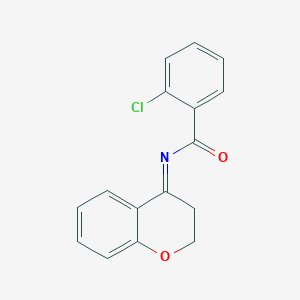
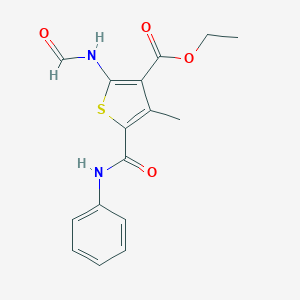
![Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B421587.png)
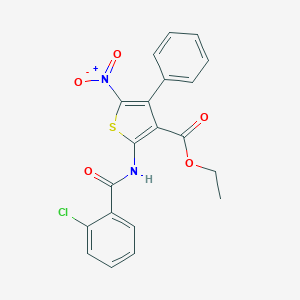
![3-amino-5-nitro-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421591.png)
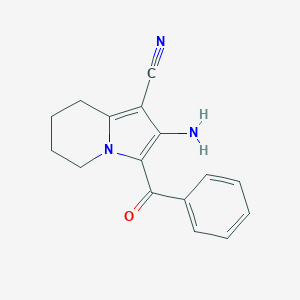
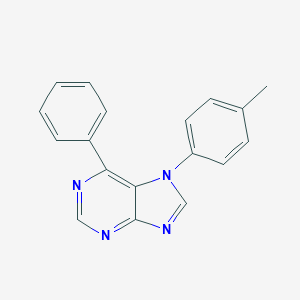
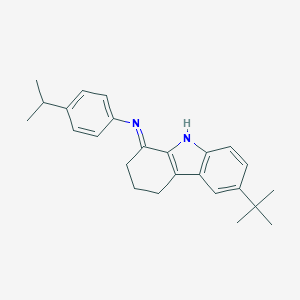
![6-(4-Methoxyphenyl)-8-phenyl-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene](/img/structure/B421600.png)
![1,7-Diphenyl-2-methyl-3-cyano-5,6-trimethylenepyrrolo[3,2-b]pyridine](/img/structure/B421602.png)
![8-cyclohexyl-3-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421603.png)
